(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound features a benzoxazole moiety and a methoxyphenyl group, making it of interest in medicinal chemistry and materials science.
The compound can be synthesized through various chemical methods, primarily involving the condensation of specific precursors. Notable sources for its synthesis include academic publications and chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and synthesis pathways.
This compound falls under the category of organic compounds, specifically within the class of nitriles and benzoxazoles. Its structure allows for diverse chemical reactivity, making it suitable for research in organic synthesis and medicinal applications.
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile typically involves several key steps:
The molecular formula for (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile is . The structural representation includes:
InChI=1S/C18H16N2O/c1-14(19)15-9-7-13(8-10-15)11-17(20)18-21-12-5-3-4-6-16(12)22/h3-11,14H,1-2H3/b17-11+(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile can undergo various chemical transformations:
Common reagents include:
The products formed depend on specific reaction conditions and reagents used.
The mechanism of action for (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile involves its interaction with biological targets:
These interactions suggest possible biological effects that warrant further investigation.
The compound is expected to have moderate solubility in organic solvents due to its aromatic character. Its melting point and boiling point are not explicitly listed but can be inferred based on similar compounds.
Key chemical properties include:
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-methoxyphenyl)prop-2-enentrile has several notable applications:
This compound's unique structure and properties make it a valuable subject for ongoing research across multiple scientific disciplines.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8